molecular formula C13H9NS B1316430 4-(Phenylsulfanyl)Benzonitrile CAS No. 51238-46-1

4-(Phenylsulfanyl)Benzonitrile

Cat. No.: B1316430
CAS No.: 51238-46-1
M. Wt: 211.28 g/mol
InChI Key: BPUORBVHZGHTPR-UHFFFAOYSA-N
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Description

4-(Phenylsulfanyl)Benzonitrile is an organic compound with the molecular formula C13H9NS It is characterized by the presence of a phenylsulfanyl group attached to a benzonitrile moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenylsulfanyl)Benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)Benzonitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

Scientific Research Applications

4-(Phenylsulfanyl)Benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylthio)Benzonitrile
  • 4-(Phenylsulfonyl)Benzonitrile
  • 4-(Phenylselanyl)Benzonitrile

Uniqueness

4-(Phenylsulfanyl)Benzonitrile is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

4-phenylsulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUORBVHZGHTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508699
Record name 4-(Phenylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51238-46-1
Record name 4-(Phenylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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